molecular formula C20H20O3 B1234106 Isocordoin CAS No. 52601-05-5

Isocordoin

Cat. No.: B1234106
CAS No.: 52601-05-5
M. Wt: 308.4 g/mol
InChI Key: CHWWSUSAPRACBZ-FMIVXFBMSA-N
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Description

Isocordoin is a naturally occurring chalcone, a type of flavonoid, which is isolated from various plant species. Chalcones are known for their diverse biological activities, and this compound is no exception. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-oomycete properties .

Safety and Hazards

The safety data sheet for Isocordoin indicates that it should be stored in a well-ventilated place and the container should be kept tightly closed . It also suggests that the contents/container should be disposed of to an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocordoin can be synthesized through various methods. One efficient synthesis involves the creation of 4′-oxyalkyl-isocordoin analogues. The structures of these analogues are confirmed using nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry . The synthesis typically involves the coupling of products from the shikimic and mevalonic acid pathways, facilitated by prenyl transferase enzymes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale organic synthesis techniques, ensuring the purity and yield of the compound are optimized for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Isocordoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Isocordoin exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Isocordoin is unique among chalcones due to its specific biological activities and structural features. Similar compounds include:

This compound stands out due to its potent anti-oomycete activity and its ability to inhibit cancer cell proliferation through unique molecular mechanisms .

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-14(2)8-10-16-19(22)13-11-17(20(16)23)18(21)12-9-15-6-4-3-5-7-15/h3-9,11-13,22-23H,10H2,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWWSUSAPRACBZ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-05-5, 51619-57-9
Record name 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052601055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270890
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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